molecular formula C14H11F3O2 B8551302 (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanol CAS No. 356058-15-6

(3-(4-(Trifluoromethyl)phenoxy)phenyl)methanol

Cat. No. B8551302
M. Wt: 268.23 g/mol
InChI Key: QKOWFFANRSIFID-UHFFFAOYSA-N
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Patent
US08871775B2

Procedure details

A mixture of 4-chlorobenzotrifluoride (27.1 g, 1.5 equiv), 3-hydroxybenzyl alcohol (12.4 g, 1 equiv), copper (I) chloride (0.2 g, 0.02 equiv), potassium carbonate (8.3 g, 0.6 equiv), 8-quinolinol (0.29 g, 0.02 equiv) and 1,3-dimethyl-2-imidazolidinone (50 mL) was stirred at 150° C. under argon for 3 days. After cooling, the residue was poured into water and extracted with ethyl acetate. Drying and evaporation, followed by chromatography (silica, dichloromethane) gave the title compound as a pale liquid (11.3 g). 1H-NMR (CDCl3) δ 1.88 (1H, t), 4.69 (2H, d), 6.97 (1H, m), 7.04 (3H, m), 7.17 (1H, m), 7.36 (1H, m), 7.57 (2H, m); MS (APCI−) found (M−1)=267; C14H11F3O2 requires 268.
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
copper (I) chloride
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0.29 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[OH:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16][OH:17].C(=O)([O-])[O-].[K+].[K+].CN1CCN(C)C1=O>[Cu]Cl.N1C2C(=CC=CC=2O)C=CC=1.O>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([O:12][C:13]2[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=2)[CH2:16][OH:17])=[CH:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
27.1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
12.4 g
Type
reactant
Smiles
OC=1C=C(CO)C=CC1
Name
Quantity
8.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN1C(N(CC1)C)=O
Name
copper (I) chloride
Quantity
0.2 g
Type
catalyst
Smiles
[Cu]Cl
Name
Quantity
0.29 g
Type
catalyst
Smiles
N1=CC=CC2=CC=CC(=C12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred at 150° C. under argon for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC(C1=CC=C(OC=2C=C(CO)C=CC2)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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